![molecular formula C19H20N2OS B2813404 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 289490-98-8](/img/structure/B2813404.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is a synthetic organic compound with the molecular formula C19H20N2OS and a molecular weight of 324.448 g/mol . This compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity .
Mode of Action
This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall and leading to cell death .
Biochemical Pathways
The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual cell death .
Pharmacokinetics
The compound’s molecular weight of 324448 suggests it may have favorable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .
Result of Action
The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This suggests potential utility as an anti-tubercular agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The specific synthetic route for this compound may involve the following steps:
Formation of Benzothiazole Ring: 2-mercaptoaniline reacts with an appropriate acid chloride under acidic conditions to form the benzothiazole ring.
Substitution Reaction: The benzothiazole derivative undergoes a substitution reaction with 4-bromophenylpentanamide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases like tuberculosis.
Industry: Utilized in the development of dyes, sensors, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Amino-6-methylbenzothiazole: A derivative with an amino group.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Another benzothiazole derivative with different substituents.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentanamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-4-5-18(22)20-15-9-7-14(8-10-15)19-21-16-11-6-13(2)12-17(16)23-19/h6-12H,3-5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKGDBUSZRGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2813325.png)
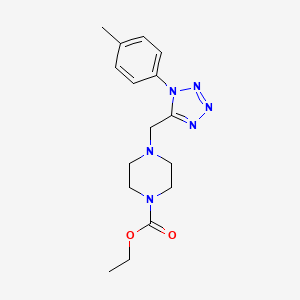
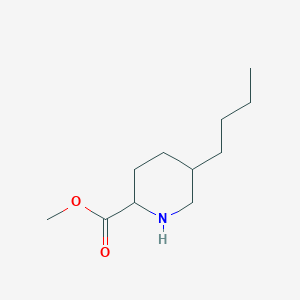
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)
![N-tert-butyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2813335.png)
![5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2813337.png)
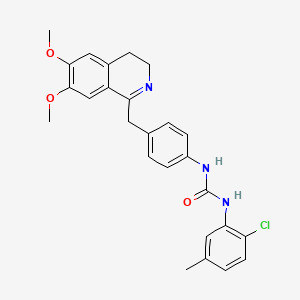
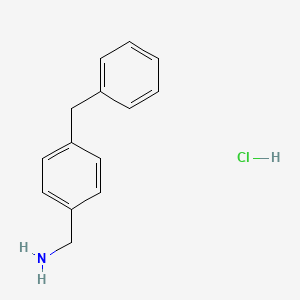
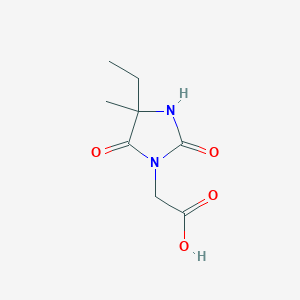
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
